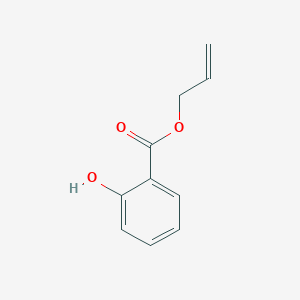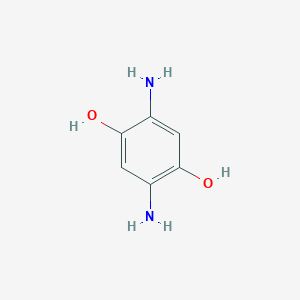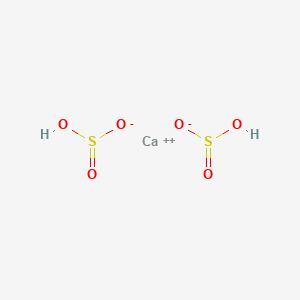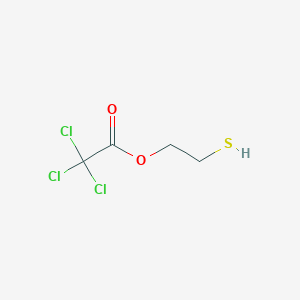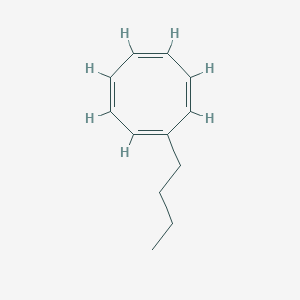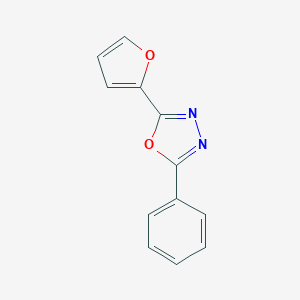
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, also known as FPhOx, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This molecule is composed of a furan ring, a phenyl group, and an oxadiazole ring, which gives it unique properties that make it useful in different areas of research.
Mecanismo De Acción
The mechanism of action of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole varies depending on its application. In materials science, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole acts as a semiconducting material, allowing for the flow of electrons in electronic devices. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole acts as a fluorescent probe, binding to specific proteins and enzymes to allow for their visualization and study.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole vary depending on its application. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used to study protein-ligand interactions and enzyme kinetics, providing valuable insights into the mechanisms of these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has several advantages for lab experiments, including its high yield synthesis, its versatility in different fields of science, and its unique properties that make it useful as a building block for the synthesis of other compounds. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for the study of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, including its potential use as a therapeutic agent for cancer and other diseases, its further optimization as a building block for the synthesis of organic semiconductors, and its continued use as a fluorescent probe for the study of protein-ligand interactions and enzyme kinetics. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole and its potential limitations and toxicities.
Métodos De Síntesis
The synthesis of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole can be achieved through a variety of methods, including the reaction of furfurylamine with phenylglyoxylic acid in the presence of a dehydrating agent, such as thionyl chloride. Another method involves the reaction of 2-aminofuran with phenyl isocyanate in the presence of a catalyst, such as triethylamine. These methods have been optimized to produce high yields of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been studied for its potential applications in various fields of science, including materials science, medicinal chemistry, and biochemistry. In materials science, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used as a building block for the synthesis of organic semiconductors, which have applications in electronic devices such as solar cells and transistors. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics.
Propiedades
Número CAS |
14093-97-1 |
|---|---|
Nombre del producto |
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole |
Fórmula molecular |
C12H8N2O2 |
Peso molecular |
212.2 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-14-12(16-11)10-7-4-8-15-10/h1-8H |
Clave InChI |
RUMMFSKZAJIGOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 |
Otros números CAS |
14093-97-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



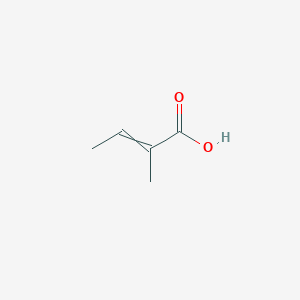
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)
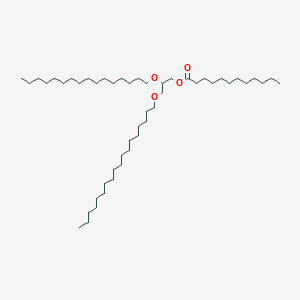
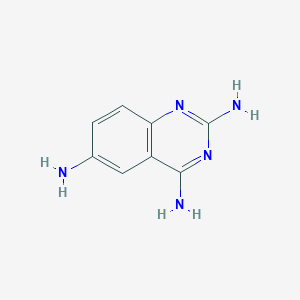

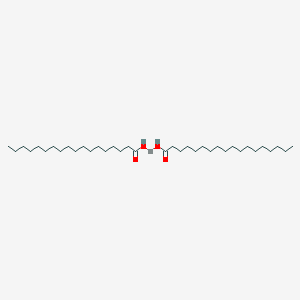
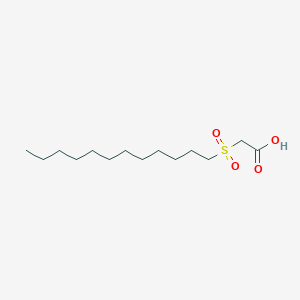
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
